molecular formula C17H15NO3 B14499804 1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]- CAS No. 63485-25-6

1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-

Cat. No.: B14499804
CAS No.: 63485-25-6
M. Wt: 281.30 g/mol
InChI Key: PLHZWKZKGCWYMG-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isoindole core and a substituted phenyl group. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate isoindole derivative with a substituted benzaldehyde under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis with high efficiency and minimal by-products .

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]- exhibits unique properties due to the presence of the hydroxy and dimethyl groups on the phenyl ring. Similar compounds include:

Properties

CAS No.

63485-25-6

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-[(4-hydroxy-3,5-dimethylphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H15NO3/c1-10-7-12(8-11(2)15(10)19)9-18-16(20)13-5-3-4-6-14(13)17(18)21/h3-8,19H,9H2,1-2H3

InChI Key

PLHZWKZKGCWYMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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